molecular formula C15H12N2O B2368614 (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole CAS No. 205647-96-7

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B2368614
CAS No.: 205647-96-7
M. Wt: 236.274
InChI Key: JPCAXHBKQLBOJG-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, commonly referred to as PPDO, is a heterocyclic compound containing an indeno[1,2-d]oxazole ring system with a pyridine substituent. It is a colorless to pale yellow solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetonitrile. PPDO has been used in the synthesis of several pharmaceuticals, including anti-inflammatory drugs and antifungal agents.

Scientific Research Applications

Chiral Bis(oxazoline) Complexes in Catalytic Phospho-Transfer

  • Research Context : The study focused on the synthesis and characterisation of complexes containing bis(oxazoline) ligands, including (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole frameworks. These complexes were examined as catalyst precursors in the catalytic phospho-transfer reaction, showing a preference for hydrolysis of diorgano-H-phosphonates (Jiang, Dalgarno, Kilner, Halcrow, & Kee, 2001).

New Pyridine-Containing Oxazoline Ligands in Asymmetric Catalysis

  • Research Context : This study synthesized chiral pyridine-containing oxazoline derivatives, including this compound as ligands in metal-catalyzed asymmetric reactions. These compounds were characterized using spectral and X-ray diffraction methods, providing insights into their potential applications in asymmetric catalysis (Wolińska, Wysocki, Branowska, & Karczmarzyk, 2021).

Synthesis of Silver(I) and Gold(I) Complexes with Enantiopure Pybox Ligands

  • Research Context : The research involved preparing dinuclear and mononuclear silver and gold complexes containing enantiopure Pybox ligands, such as this compound. These complexes were characterized and evaluated as catalysts in asymmetric addition reactions (Borrajo-Calleja et al., 2016).

Luminescent Properties of Imidazole and Oxazole Based Heterocycles

  • Research Context : This study focused on synthesizing oxazole derivatives, including those related to this compound, and exploring their photoluminescent efficiencies. It highlighted the potential applications of these compounds in photoluminescence (Eseola et al., 2011).

Fungicidal Activity of 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety

  • Research Context : This research synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, assessing their fungicidal activities. The relevance of the compound lies in the broader context of synthesizing pyridine-related heterocyclic compounds (Bai et al., 2020).

Platelet Activating Factor Antagonists

  • Research Context : A study on indole compounds substituted at the 3-position by pyrrolo[1,2-c]oxazole groups, related to the structure of this compound, explored their potential as antagonists of platelet-activating factor, potentially useful in treating various disorders (Summers & Albert, 1987).

Properties

IUPAC Name

(3aR,8bS)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCAXHBKQLBOJG-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.